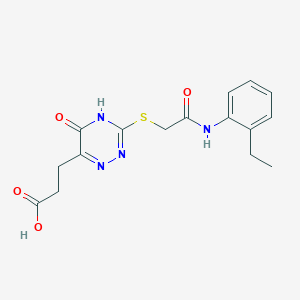
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea, also known as DTPU, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. DTPU is a urea derivative that has shown promising results in the treatment of various diseases.
Wirkmechanismus
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea exerts its therapeutic effects through the inhibition of specific enzymes and receptors in the body. It is a potent inhibitor of the enzyme PARP-1, which plays a crucial role in DNA repair and cell survival. By inhibiting PARP-1, 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea induces DNA damage and apoptosis in cancer cells, leading to their death. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea also inhibits the activity of certain receptors involved in inflammation and neurodegeneration, leading to a reduction in these processes.
Biochemical and Physiological Effects
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been shown to have a variety of biochemical and physiological effects in the body. It induces DNA damage and apoptosis in cancer cells, reduces inflammation, and protects against neuronal damage. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has also been shown to have antioxidant properties, which may contribute to its protective effects.
Vorteile Und Einschränkungen Für Laborexperimente
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has several advantages for lab experiments. It is a potent inhibitor of PARP-1, making it a valuable tool for studying the role of this enzyme in DNA repair and cell survival. 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea also has potential therapeutic applications in cancer, inflammation, and neurodegenerative disorders, making it a promising target for drug development. However, 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has certain limitations, such as its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for research on 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. One area of focus is the development of more potent and selective inhibitors of PARP-1 based on the structure of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea. Another direction is the investigation of the potential therapeutic applications of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea in other diseases, such as cardiovascular disease and diabetes. Additionally, the development of novel drug delivery systems for 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea may enhance its therapeutic efficacy and reduce its toxicity.
Synthesemethoden
The synthesis of 1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea involves the reaction of 2,6-difluoroaniline with 2-bromo-3-(thiophen-2-yl)pyrazine, followed by the reaction of the resulting intermediate with methyl isocyanate. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against neuronal damage.
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)-3-[(3-thiophen-2-ylpyrazin-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N4OS/c17-10-3-1-4-11(18)14(10)22-16(23)21-9-12-15(20-7-6-19-12)13-5-2-8-24-13/h1-8H,9H2,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVJSWYOSOPIIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)NCC2=NC=CN=C2C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-Difluorophenyl)-3-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Bromoethyl)bicyclo[2.2.1]heptane](/img/structure/B2538605.png)


![4-((3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2538609.png)

![4-Fluoro-1,2-dihydrospiro[indole-3,4'-oxane]hydrochloride](/img/structure/B2538616.png)
![3-Fluorosulfonyloxy-5-[[(3R,4S)-4-methoxyoxolan-3-yl]carbamoyl]pyridine](/img/structure/B2538617.png)

![2-(4-fluorophenyl)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B2538619.png)
![N-{1-[(3-bromophenyl)methyl]-1H-pyrazol-5-yl}-2-chloropyridine-4-carboxamide](/img/structure/B2538620.png)

![N1-(2-(2-chlorophenyl)-2-methoxyethyl)-N2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)oxalamide](/img/structure/B2538622.png)

